molecular formula C10H12O B3424356 2,3,4-Trimethylbenzaldehyde CAS No. 34341-28-1

2,3,4-Trimethylbenzaldehyde

Cat. No.: B3424356
CAS No.: 34341-28-1
M. Wt: 148.20 g/mol
InChI Key: RPZOPDOUASNMNP-UHFFFAOYSA-N
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Description

2,3,4-Trimethylbenzaldehyde is an organic compound with the molecular formula C₁₀H₁₂O. It is a derivative of benzaldehyde, where three methyl groups are substituted at the 2, 3, and 4 positions of the benzene ring. This compound is known for its distinctive aromatic properties and is used in various chemical syntheses and industrial applications.

Scientific Research Applications

2,3,4-Trimethylbenzaldehyde has diverse applications in scientific research:

Safety and Hazards

2,3,4-Trimethylbenzaldehyde is harmful if swallowed and causes skin irritation . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves . If swallowed, it is advised to call a poison center or doctor .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,4-Trimethylbenzaldehyde can be synthesized through several methods. One common approach involves the formylation of 2,3,4-trimethylbenzene using a Vilsmeier-Haack reagent. This reaction typically requires the presence of a strong base, such as sodium hydroxide, and is conducted under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves the methylation of 2,3,4-trihydroxybenzaldehyde using dimethyl sulfate as the alkylating agent. This process is carried out in the presence of a phase transfer catalyst, such as quaternary ammonium salts, and sodium hydroxide. The reaction is typically conducted at temperatures ranging from 50 to 70 degrees Celsius .

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trimethylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: It can be reduced to form the corresponding alcohol.

    Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the aldehyde group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products Formed

    Oxidation: 2,3,4-Trimethylbenzoic acid.

    Reduction: 2,3,4-Trimethylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

    2,3,5-Trimethylbenzaldehyde: Similar structure but with the methyl group at the 5 position instead of the 4 position.

    2,4,6-Trimethylbenzaldehyde: Methyl groups are at the 2, 4, and 6 positions.

    3,4,5-Trimethylbenzaldehyde: Methyl groups are at the 3, 4, and 5 positions.

Uniqueness

2,3,4-Trimethylbenzaldehyde is unique due to the specific positioning of its methyl groups, which influences its reactivity and the types of reactions it can undergo. This unique structure makes it particularly useful in certain synthetic pathways and applications where other isomers may not be as effective .

Properties

IUPAC Name

2,3,4-trimethylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-7-4-5-10(6-11)9(3)8(7)2/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZOPDOUASNMNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372909
Record name 2,3,4-trimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70679-68-4, 34341-28-1
Record name 2,3,4-trimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4-trimethylbenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2,3,4-Trimethylbenzaldehyde in natural product chemistry?

A: this compound is a significant volatile organic compound found in various plant species, particularly within the Apiaceae family. Studies have shown its presence in the essential oils of Eryngium planum [], Bupleurum gibraltarium [, , ], and Ferulago nodosa []. Its presence contributes to the characteristic aroma and potential biological activities of these plants.

Q2: How does the concentration of this compound vary within a single plant species?

A: Research indicates that the concentration of this compound can differ significantly depending on the plant part. For instance, in Eryngium planum, it is a major constituent in the root oil and in vitro shoot oil but less prominent in oils extracted from leaves and inflorescences []. A similar trend was observed in Bupleurum gibraltarium, where it was a primary component in stem oils but less abundant in leaf and umbel ray oils [].

Q3: Are there variations in this compound content based on extraction methods?

A: Yes, the extraction method can significantly impact the yield and composition of essential oils, including the levels of this compound. A study comparing steam distillation and supercritical fluid extraction of Ferulago nodosa found that the former yielded a higher concentration of this compound (42.2%), likely as a byproduct of thermolysis. In contrast, supercritical fluid extraction resulted in a lower concentration, with α-pinene being the dominant compound [].

Q4: What role does this compound play in the biological activity of plant essential oils?

A: While the specific mechanisms of action remain to be fully elucidated, research suggests that this compound contributes to the overall biological activity of certain essential oils. For example, the essential oil of Bupleurum gibraltarium, rich in this compound (10.9%), exhibited potent antifungal activity against Plasmopara halstedii in sunflower seedlings, suggesting a potential role in plant defense mechanisms [].

Q5: How do different fertilizer regimes affect the production of this compound in plants?

A: Interestingly, the type of fertilizer used in cultivation can influence the chemical profile of essential oils. A study on Eryngium foetidum revealed that while mineral fertilizers resulted in the highest essential oil yield overall, the root samples from these plants showed a higher concentration of this compound compared to those grown organically or under control conditions []. This highlights the potential to manipulate the production of specific compounds through tailored cultivation practices.

Q6: Is there a correlation between the presence of this compound and other specific compounds in essential oils?

A: Research suggests potential correlations between the presence of this compound and other volatile compounds. In Eryngium foetidum, root oils rich in this compound were also characterized by compounds like Muurola-4,10(14)-dien-1β-ol, Isoshyobunone, and (E)-β-Farnesene, suggesting potential biosynthetic pathways or synergistic effects [].

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